
2-(2,3-Dihydroxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydroxyphenyl)acetaldehyde is a chemical compound with the molecular formula C8H8O3 It is a derivative of phenylacetaldehyde, characterized by the presence of two hydroxyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,3-Dihydroxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-(2,3-dihydroxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,3-Dihydroxyphenyl)acetic acid.
Reduction: 2-(2,3-Dihydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydroxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dihydroxyphenyl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it is metabolized by enzymes such as monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). These enzymes convert it into other metabolites, which can influence cellular processes. For example, its role in the oxidative deamination of dopamine suggests its involvement in neurodegenerative pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenylacetaldehyde:
Phenylacetaldehyde: Lacks the hydroxyl groups present in 2-(2,3-Dihydroxyphenyl)acetaldehyde.
2-(3,4-Dihydroxyphenyl)acetaldehyde: Another isomer with hydroxyl groups at different positions on the benzene ring.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. This distinct structure allows it to participate in unique biochemical pathways and makes it a valuable compound for research in various fields.
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O3/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,5,10-11H,4H2 |
Clave InChI |
KQWWLPXFTPQSAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


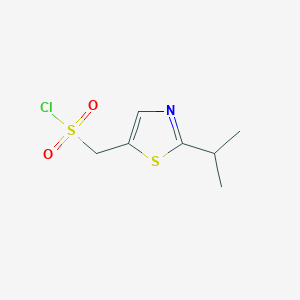
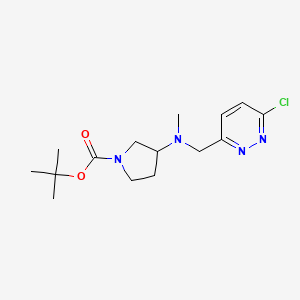
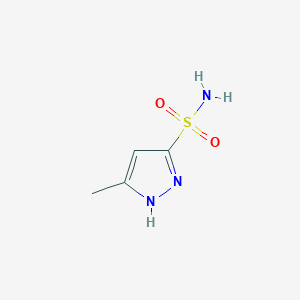
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)
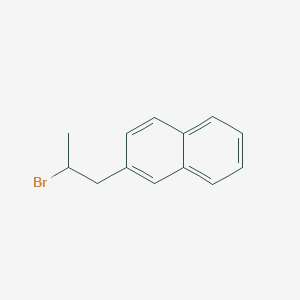
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)
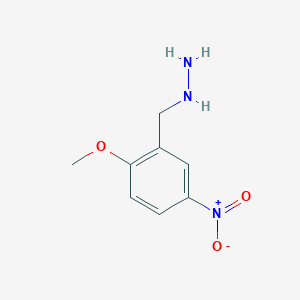
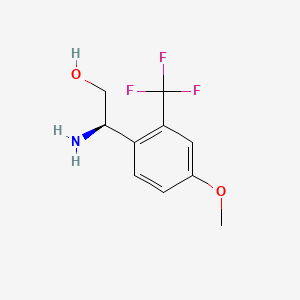
![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)


